9-(1-Butoxyethyl)-6-chloro-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Butoxyethyl)-6-chloro-9H-purine is a chemical compound with the molecular formula C11H15ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Butoxyethyl)-6-chloro-9H-purine typically involves the alkylation of 6-chloropurine with 1-butoxyethanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(1-Butoxyethyl)-6-chloro-9H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the butoxyethyl group or the purine ring itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 9-(1-Butoxyethyl)-6-aminopurine, while oxidation with potassium permanganate can introduce a hydroxyl group to form 9-(1-Butoxyethyl)-6-hydroxy-9H-purine.
Scientific Research Applications
9-(1-Butoxyethyl)-6-chloro-9H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are useful in studying reaction mechanisms and developing new materials.
Biology: The compound can be used to investigate the interactions of purine derivatives with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Derivatives of this compound may have potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound can be used in the development of specialty chemicals and pharmaceuticals, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 9-(1-Butoxyethyl)-6-chloro-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxyethyl group and chlorine atom can influence the compound’s binding affinity and specificity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor to 9-(1-Butoxyethyl)-6-chloro-9H-purine, it lacks the butoxyethyl group and has different chemical properties.
9-(1-Butoxyethyl)-9H-purine: Similar to the target compound but without the chlorine atom, leading to different reactivity and applications.
9-(1-Methoxyethyl)-6-chloro-9H-purine: A related compound with a methoxyethyl group instead of a butoxyethyl group, which affects its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of the butoxyethyl group and the chlorine atom on the purine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
106284-79-1 |
---|---|
Molecular Formula |
C11H15ClN4O |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
9-(1-butoxyethyl)-6-chloropurine |
InChI |
InChI=1S/C11H15ClN4O/c1-3-4-5-17-8(2)16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3 |
InChI Key |
HLIODFKTXXWZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)N1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.